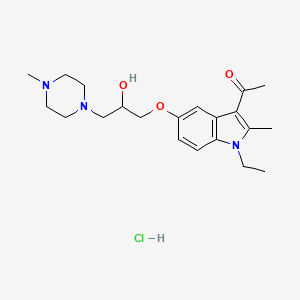

1-(1-ethyl-5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride

Description

This compound is a synthetic indole derivative characterized by a complex structure featuring an ethyl-substituted indole core, a hydroxypropoxy linker with a 4-methylpiperazine moiety, and a ketone group at the 3-position. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

IUPAC Name |

1-[1-ethyl-5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methylindol-3-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3.ClH/c1-5-24-15(2)21(16(3)25)19-12-18(6-7-20(19)24)27-14-17(26)13-23-10-8-22(4)9-11-23;/h6-7,12,17,26H,5,8-11,13-14H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZECQDYCCNQZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OCC(CN3CCN(CC3)C)O)C(=O)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-ethyl-5-(2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy)-2-methyl-1H-indol-3-yl)ethanone hydrochloride, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 409.9 g/mol. It features a piperazine moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research has shown that derivatives of indole compounds, particularly those containing piperazine, exhibit significant anticancer properties. A study highlighted the cytotoxic effects of Mannich bases against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The results indicated that certain Mannich bases demonstrated IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, suggesting potent anticancer activity .

Table 1: Cytotoxicity of Mannich Bases

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | MCF-7 | < 2 |

| Compound B | HepG2 | 8.2 |

| Compound C | A549 | 4.5 |

Antimicrobial Activity

Mannich bases have also been reported to possess antibacterial and antifungal properties. The introduction of the piperazine ring enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes and exert their effects .

The proposed mechanisms for the biological activity of this compound include:

- DNA Intercalation: Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

- Study on HepG2 Cells: A specific study evaluated the effects of a similar indole-based compound on HepG2 cells, demonstrating a significant reduction in cell viability at concentrations above 10 μM. The study concluded that the compound induced apoptosis via ROS generation and mitochondrial dysfunction.

- Antibacterial Screening: Another study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus, indicating moderate antibacterial activity.

Comparison with Similar Compounds

Critical Gaps :

Absence of in vivo data for the target compound limits mechanistic validation.

Synthons like 4-ethyloxan-4-amine hydrochloride (1385696-70-7) hint at synthetic pathways but lack direct relevance to pharmacological comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.